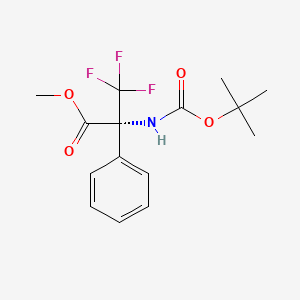
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate (Methyl N-Boc-TFP) is an organofluorine compound with a wide range of applications in both research and industry. It is a versatile reagent used in organic synthesis and is known for its high reactivity and selectivity. Methyl N-Boc-TFP has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
Target of Action
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is a complex compound that is used in various chemical reactions. Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis, where they serve as a protective group for the amino group .
Mode of Action
The Boc group in the compound acts as a protective group for the amino group during peptide synthesis . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed by using certain reagents such as oxalyl chloride in methanol, which results in the selective deprotection of the N-Boc group .
Biochemical Pathways
Compounds with the boc group are often involved in peptide synthesis, which is a crucial process in the production of proteins and other biological molecules .
Result of Action
The result of the action of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is the successful synthesis of peptides when used as a protective group for the amino group . The removal of the Boc group results in the exposure of the amino group, which can then participate in peptide bond formation .
Action Environment
The action of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under room temperature conditions for 1–4 h with yields up to 90% . Therefore, factors such as temperature and reaction time can significantly influence the compound’s action, efficacy, and stability.
Advantages and Limitations for Lab Experiments
Methyl N-Boc-TFP has several advantages for use in laboratory experiments. It is a highly reactive and selective reagent, making it suitable for a variety of organic synthesis reactions. Additionally, it is commercially available and relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that Methyl N-Boc-TFP is a hazardous material and should be handled with caution.
Future Directions
Methyl N-Boc-TFP has a wide range of potential applications in both research and industry. Further research is needed to explore its potential as a drug delivery system and its use in the synthesis of novel organic molecules. Additionally, research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its mechanism of action could lead to the development of more efficient and selective reagents for organic synthesis.
Synthesis Methods
Methyl N-Boc-TFP is synthesized through a two-step process. The first step involves the reaction of 3,3,3-trifluoro-2-phenylalanine (TFP) with tert-butyl chloroformate in the presence of a base such as pyridine. This reaction yields methyl N-Boc-TFP in a 97% yield. The second step involves the removal of the Boc group from the molecule, which can be accomplished through hydrolysis with aqueous acid or base.
Scientific Research Applications
Methyl N-Boc-TFP has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides, peptidomimetics, and other organic molecules. It has also been used to introduce fluorine atoms into organic molecules, which can have beneficial effects on the physical and chemical properties of the molecules. Additionally, Methyl N-Boc-TFP has been used in the synthesis of fluorinated drugs, as well as in the development of new drug delivery systems.
properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(21)19-14(11(20)22-4,15(16,17)18)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVPXEUXBZWUNC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

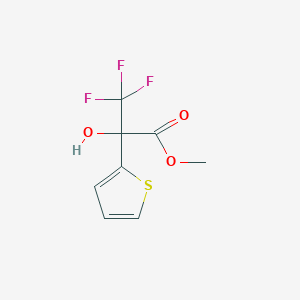
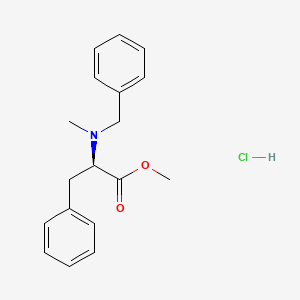
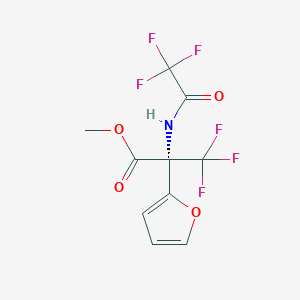
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
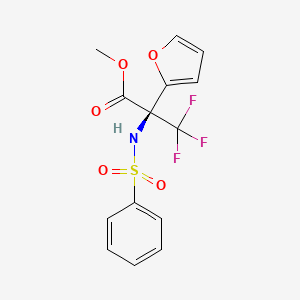
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)
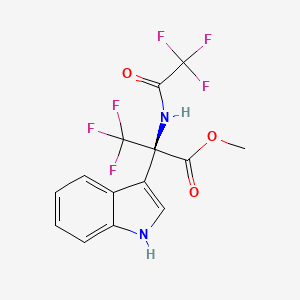
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
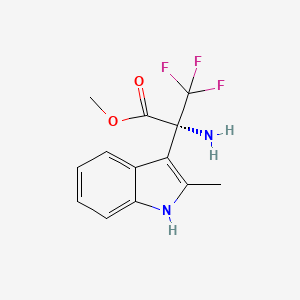

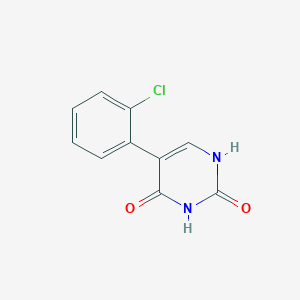
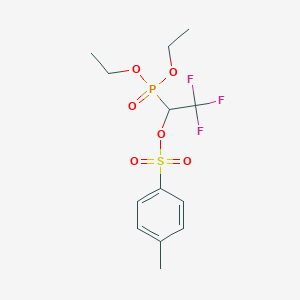
![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)